molecular formula C8H7NO2 B3332093 6-Aminobenzofuran-3(2H)-one CAS No. 870652-82-7

6-Aminobenzofuran-3(2H)-one

Cat. No.: B3332093
CAS No.: 870652-82-7
M. Wt: 149.15 g/mol
InChI Key: HQKHDTMKCANDPL-UHFFFAOYSA-N
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Description

6-Aminobenzofuran-3(2H)-one (CAS 870652-82-7) is a high-purity chemical building block based on the privileged benzofuran scaffold, which is frequently found in biologically active molecules and therapeutic agents . This compound is characterized by its molecular formula of C 8 H 7 NO 2 and a molecular weight of 149.15 g/mol . The structure features a benzofuran core with a ketone group and a primary amine substituent, offering versatile sites for further chemical modification and synthesis. The benzofuran scaffold is of significant value in medicinal chemistry and drug discovery. Specifically, 3-aminobenzofuran derivatives have been designed and synthesized as potent, multifunctional inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's disease research . These compounds can act as mixed-type inhibitors, targeting both the catalytic active site and the peripheral anionic site of AChE, which may also help reduce Aβ-aggregation, a key pathological marker of Alzheimer's . Furthermore, aminobenzofuran-containing analogues have demonstrated promising antiproliferative activity , showing higher efficacy against human U-87 MG glioblastoma cells in vitro compared to the standard chemotherapeutic agent temozolomide . This makes the this compound core a valuable precursor for developing novel anticancer agents. This product is intended for research applications as a key synthetic intermediate. It is supplied with a guaranteed purity of ≥98% . Proper handling is essential; the compound should be stored sealed in a dry environment at 2-8°C . Hazard Statements: H302-H315-H319-H335 . Precautionary Statements: P261-P264-P270-P271-P280-P302+P352-P304+P340-P330-P362+P364-P405-P501 . FOR RESEARCH USE ONLY (RUO). Not for diagnostic or therapeutic use, or administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKHDTMKCANDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Aminobenzofuran 3 2h One and Its Derivatives

Classical Multi-Step Synthetic Routes to the 6-Aminobenzofuran-3(2H)-one Core

Classical approaches to the this compound scaffold often involve multi-step sequences that begin with appropriately substituted phenols and α-haloketones or their equivalents. mdpi.com A common strategy involves the initial formation of a phenoxy ether, followed by an intramolecular cyclization. For the specific case of this compound, this would typically start from a 4-aminophenol (B1666318) derivative where the amino group is protected.

One potential classical route involves the O-alkylation of a protected 4-aminophenol with an α-haloacetyl synthon. The resulting intermediate can then undergo intramolecular Friedel-Crafts acylation to form the benzofuranone ring. Subsequent deprotection of the amino group would yield the desired product. The choice of protecting group for the amine is crucial to ensure compatibility with the reaction conditions of the cyclization step.

Another classical approach is the Perkin rearrangement, which can be adapted to form the benzofuranone ring. This would involve the reaction of a salicylaldehyde (B1680747) derivative with an acetic anhydride (B1165640) equivalent. To achieve the 6-amino substitution pattern, a 4-aminosalicylaldehyde precursor would be required, again with appropriate protection of the amino group.

Modern Convergent and Divergent Synthetic Strategies

Modern synthetic chemistry has ushered in more efficient and versatile strategies for the construction of benzofuranone cores, which can be applied to the synthesis of this compound. These include transition metal-catalyzed reactions, organocatalytic methods, and approaches guided by the principles of green chemistry. nih.govgonzaga.edunih.govorganic-chemistry.orgnih.gov

Transition Metal-Catalyzed Approaches in Benzofuranone Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzofuranones are no exception. nih.govgonzaga.edu Palladium-, copper-, rhodium-, and gold-catalyzed reactions are particularly prominent. nih.govorganic-chemistry.org

Palladium-catalyzed cyclization is a powerful tool for C-O bond formation. gonzaga.eduorganic-chemistry.orgorganic-chemistry.org For instance, the intramolecular cyclization of an o-halophenol with a suitable coupling partner can efficiently construct the benzofuranone ring. A strategy for this compound could involve the palladium-catalyzed carbonylation of a 2-bromo-4-aminophenol derivative. oregonstate.edu

Copper-catalyzed annulation reactions also provide an effective means to synthesize benzofuranones. These reactions often proceed under milder conditions than their classical counterparts. For example, the copper-catalyzed reaction of a phenol (B47542) with an α-diazo ester can lead to the formation of a benzofuranone. nih.gov To synthesize the target molecule, a 4-aminophenol derivative could be employed.

Rhodium-catalyzed reactions have also been utilized in benzofuranone synthesis. nih.govorganic-chemistry.org For example, rhodium-catalyzed C-H activation and subsequent annulation of N-aryloxyacetamides with alkynes can furnish benzofuran-3(2H)-one scaffolds with a quaternary center. organic-chemistry.org

Catalyst SystemReaction TypePrecursorsKey Features
Palladium(II)C-H Activation/Intramolecular C-O bond formationPhenylacetic acidsCan be adapted for enantioselective synthesis. organic-chemistry.org
Palladium/CopperSonogashira Coupling/Intramolecular CyclizationTerminal alkynes and iodophenolsCo-catalyst system enhances efficiency. nih.gov
Rhodium(II)O-H InsertionDiazo compounds and phenolsEfficient for the synthesis of 2-substituted benzofuranones.
GoldClaisen RearrangementAryl propargyl ethersCatalyzes the rearrangement to form the benzofuran (B130515) scaffold. nih.gov

Organocatalytic and Metal-Free Methods for Benzofuranone Formation

The development of organocatalytic and metal-free synthetic methods aligns with the increasing demand for more sustainable and cost-effective chemical processes. nih.govnih.govnih.gov These methods avoid the use of potentially toxic and expensive transition metals.

One notable metal-free approach involves the tandem Friedel-Crafts/lactonization reaction of phenols with α-hydroxy acid esters, catalyzed by a strong acid like perchloric acid (HClO4). organic-chemistry.org This method allows for the synthesis of 3,3-disubstituted benzofuranones. Another metal-free strategy is the trifluoromethanesulfonic acid (TfOH)-catalyzed cascade C-H activation/lactonization of phenols with α-aryl-α-diazoacetates. organic-chemistry.org

Organocatalysis, using small organic molecules to accelerate reactions, has also been applied to benzofuranone synthesis. For example, N-Heterocyclic carbenes (NHCs) have been shown to catalyze the intramolecular nucleophilic substitution to yield benzofuranones. organic-chemistry.org

A transition-metal-free synthesis of benzofurans from benzothiophenes and phenols has been reported, which proceeds through an interrupted Pummerer reaction and a organic-chemistry.orgorganic-chemistry.org sigmatropic rearrangement. nih.gov While this method yields benzofurans, it highlights the potential for developing novel metal-free pathways to related heterocyclic systems.

Green Chemistry Principles and Sustainable Synthesis in Aminobenzofuranone Production

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. researchfloor.orgzenfoldst.comijraset.comthepharmajournal.comhilarispublisher.com Key aspects include the use of renewable feedstocks, energy-efficient processes, and safer solvents. zenfoldst.comijraset.com

In the context of this compound synthesis, green chemistry principles can be applied by:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. ijraset.com

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents. zenfoldst.com

Catalysis: Employing catalytic methods (both metal- and organo-catalysis) to reduce energy consumption and waste generation. researchfloor.orgzenfoldst.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. zenfoldst.com

For example, performing catalytic reactions in water or using microwave-assisted synthesis can significantly reduce the environmental footprint of aminobenzofuranone production. ijraset.com

Precursor Design and Strategic Functionalization for Aminobenzofuranone Ring Closure

The successful synthesis of this compound heavily relies on the strategic design of precursors and the timing of functional group introduction. nih.gov A key decision is when to introduce the amino group at the 6-position.

One common strategy is to carry a nitro group through the synthetic sequence and then reduce it to an amino group in the final step. For example, starting with 4-nitrophenol (B140041) allows for the construction of the benzofuranone ring, followed by the reduction of the nitro group to an amine. This approach is often preferred as the nitro group is a strong electron-withdrawing group that can influence the reactivity of the aromatic ring during the cyclization step. A recent study described the synthesis of 1-(3-amino-6-nitrobenzofuran-2-yl)ethan-1-one, which could potentially be converted to this compound. mdpi.com

Alternatively, a protected amino group can be used from the start. The choice of protecting group is critical to ensure it is stable under the reaction conditions for ring formation and can be selectively removed at a later stage.

The design of the precursor for the furanone part of the molecule is also crucial. Common precursors include α-haloketones, α-hydroxy ketones, and alkynes, which can undergo cyclization with the phenolic precursor. mdpi.com

Chemo-, Regio-, and Stereoselective Considerations in this compound Synthesis

Achieving high levels of chemo-, regio-, and stereoselectivity is a major goal in modern organic synthesis. nih.govnih.govnih.gov

Chemoselectivity is important when dealing with multiple functional groups. For instance, during the cyclization step, the reaction must selectively form the C-O bond of the furanone ring without affecting other functional groups present in the molecule, such as a protected amino group or other substituents.

Regioselectivity is critical in determining the position of substituents on the benzofuranone core. In the synthesis of this compound, the starting materials must be chosen carefully to ensure the amino group is introduced at the correct position. For example, in the reaction of a substituted phenol with an unsymmetrical α-haloketone, the regioselectivity of the initial O-alkylation and the subsequent cyclization must be controlled. mdpi.com The use of directing groups or specific catalysts can help to achieve high regioselectivity.

Stereoselectivity becomes a factor if a chiral center is introduced into the molecule, for example, at the 2-position of the benzofuranone ring. Asymmetric catalysis, using chiral ligands or catalysts, can be employed to control the stereochemical outcome of the reaction and produce enantiomerically enriched products. While the parent this compound is achiral, derivatives with a substituent at the 2-position can be chiral, and their stereoselective synthesis is an important area of research.

Selectivity TypeKey ChallengeStrategies
Chemoselectivity Differentiating between multiple reactive sites.Use of protecting groups, choice of selective reagents and catalysts.
Regioselectivity Controlling the position of substituents.Use of directing groups, steric and electronic control, specific catalyst-substrate interactions. mdpi.com
Stereoselectivity Controlling the 3D arrangement of atoms.Asymmetric catalysis with chiral ligands or catalysts, use of chiral auxiliaries. nih.gov

Scale-Up and Process Development for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough process development and scale-up strategy. This phase focuses on ensuring the synthesis is not only reproducible but also safe, cost-effective, environmentally sustainable, and efficient on a large scale. While specific large-scale production data for this compound is proprietary, the principles of process development can be understood by examining scalable syntheses of related benzofuran structures.

Key objectives in the scale-up process include minimizing the number of synthetic steps, replacing hazardous or expensive reagents with safer and more economical alternatives, and optimizing reaction conditions to maximize yield and purity while simplifying purification. One-pot or cascade reactions are highly desirable as they reduce operational complexity, time, and waste. researchgate.netnih.govmdpi.com

An illustrative example of successful scale-up in this chemical family is the optimized process for preparing 6-hydroxybenzofuran (B80719), a closely related precursor. researchgate.net Researchers developed a three-step process that was successfully scaled to produce over 2.6 kg of the product, demonstrating a focus on safety, cost-effectiveness, and environmental considerations. researchgate.net Such a process typically involves moving away from laboratory purification techniques like column chromatography towards more industrially viable methods such as crystallization and extraction.

The challenges in scaling up often relate to heat management in large reactors, mass transfer limitations, and ensuring consistent product quality across large batches. Therefore, process development involves detailed studies on reaction kinetics, thermodynamics, and the impact of impurities.

The table below outlines the conceptual shift in synthetic approaches when moving from a laboratory setting to industrial-scale production, based on established chemical engineering principles and published research on related heterocyclic compounds.

Table 1: Conceptual Comparison of Laboratory vs. Industrial Synthesis Parameters

ParameterLaboratory-Scale SynthesisScale-Up & Process DevelopmentRationale for Change
Primary Goal Proof of Concept, NoveltyCost, Safety, Efficiency, RobustnessIndustrial viability requires economic and safe processes.
Reagents Often specialized, high-purity, expensiveCommercially available, low-cost, lower hazard profileTo reduce overall production cost and enhance worker safety. researchgate.netresearchgate.net
Solvents Variety of solvents, often in excessGreen solvents, solvent recycling, minimum volumeTo minimize environmental impact and reduce waste disposal costs. researchgate.net
Catalysts Precious metal catalysts (e.g., Palladium)Base metal catalysts (e.g., Copper), heterogeneous catalystsTo lower costs and simplify catalyst removal and recovery. researchgate.net
Reaction Type Multi-step sequences with isolation of intermediatesOne-pot, tandem, or cascade reactionsTo increase throughput and reduce operational handling and waste. nih.govmdpi.com
Purification Column ChromatographyCrystallization, Distillation, ExtractionChromatography is generally not economically feasible for large-scale production. researchgate.net
Scale Milligrams to gramsKilograms to tonsTo meet commercial demand. researchgate.net

Research into the synthesis of aminobenzofuran derivatives has highlighted methodologies with potential for scalability. For instance, cascade cyclization strategies have been shown to be robust up to the gram scale, providing a solid foundation for further process development. nih.gov Similarly, the development of one-pot syntheses using accessible catalysts like copper iodide (CuI) in efficient solvent systems points towards practical applicability, which is a key concern for industrial chemists. nih.gov

The following table details a documented scalable process for a key benzofuran intermediate, providing insight into the types of reactions and conditions amenable to large-scale production.

Table 2: Example of a Scaled-Up Process for a Benzofuran Precursor

StepReactionReagents & ConditionsScale AchievedSource
1O-Alkylation2-hydroxy-4-methoxybenzaldehyde, Chloroacetic acid, NaOH, H₂O, 100 °C> 2.6 kg researchgate.net
2Cyclization/DehydrationAcetic anhydride, Sodium acetate, 125–130 °C> 2.6 kg researchgate.net
3DemethylationSodium 1-dodecanethiolate, DMF, 120–130 °C> 2.6 kg researchgate.net

This process for 6-hydroxybenzofuran underscores the type of multi-kilogram synthesis that is the goal of process development. researchgate.net The choice of reagents and conditions reflects a balance between reactivity, cost, and safety, which are paramount considerations for the industrial synthesis of this compound.

Chemical Transformations and Reactivity Profile of 6 Aminobenzofuran 3 2h One

Electrophilic Aromatic Substitution Reactions on the Benzofuranone Core

The benzene (B151609) ring of the 6-aminobenzofuran-3(2H)-one scaffold is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. youtube.comrsc.org The amino group directs incoming electrophiles primarily to the ortho and para positions relative to itself. youtube.comyoutube.com

Common electrophilic aromatic substitution reactions include:

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic ring can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. youtube.commasterorganicchemistry.com The substitution pattern is guided by the directing effect of the amino group.

Nitration: The introduction of a nitro group (-NO2) is a key transformation. masterorganicchemistry.com This reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The strong electron-withdrawing nature of the resulting nitro group can significantly alter the electronic properties of the molecule. rsc.org

Sulfonation: The reaction with sulfuric acid can lead to the introduction of a sulfonic acid group (-SO3H) on the aromatic ring. masterorganicchemistry.com

The specific regioselectivity of these reactions can be influenced by steric hindrance and the reaction conditions employed.

Nucleophilic Reactivity at the Carbonyl and Amino Functionalities

The this compound molecule possesses two primary sites for nucleophilic attack: the carbonyl carbon and the amino group.

Carbonyl Group Reactivity: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. libretexts.org This can lead to addition reactions, where the nucleophile adds across the carbon-oxygen double bond, or condensation reactions. msu.eduyoutube.com

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, yielding the corresponding alcohol.

Reaction with Grignard Reagents: Organometallic reagents such as Grignard reagents can add to the carbonyl group, forming a new carbon-carbon bond and, after workup, a tertiary alcohol. youtube.com

Amino Group Reactivity: The amino group is nucleophilic and can participate in a variety of reactions.

Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form amides.

Alkylation: Alkylation of the amino group can occur with alkyl halides.

Diazotization: In the presence of nitrous acid, the primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

Heterocyclic Ring-Opening and Rearrangement Pathways

The benzofuranone ring system can undergo ring-opening reactions under certain conditions. For instance, a C–H bond cleavage-enabled aerobic ring-opening of in situ formed 2-aminobenzofuran-3(2H)-ones has been reported. rsc.org This reaction proceeds via a catalyst-free dehydration condensation of hemiacetals with various amines to generate the 2-aminobenzofuran-3(2H)-ones, which then undergo amine-initiated C–H bond hydroxylation in the air to yield ring-opened o-hydroxyaryl glyoxylamides. rsc.org

Rearrangement reactions are also a possibility for this class of compounds, although specific examples for this compound are not extensively documented in the provided search results. However, related heterocyclic systems are known to undergo rearrangements like the Pinacol, Wolff, and Curtius rearrangements under specific conditions. libretexts.orgmasterorganicchemistry.com

Oxidative and Reductive Transformations of this compound

The this compound molecule can undergo both oxidative and reductive transformations.

Oxidation: The amino group can be oxidized. Furthermore, the benzofuranone core itself can be subject to oxidation. For example, a metal-free and Selectfluor-mediated selective oxidation of benzo[d]isothiazol-3(2H)-ones, a related heterocyclic system, has been demonstrated. researchgate.net

Reduction: As mentioned previously, the carbonyl group can be reduced to an alcohol. Additionally, under more vigorous conditions, the aromatic ring can be hydrogenated.

TransformationReagent/ConditionProduct Type
OxidationPotassium permanganate, Chromium trioxideOxidized derivatives
ReductionSodium borohydride, Lithium aluminum hydrideAlcohol (from carbonyl reduction)

Coupling Reactions Involving the Amino Group and Benzofuranone Moiety

The amino group and the benzofuranone core can participate in various coupling reactions to form more complex molecules. These reactions are fundamental in medicinal chemistry and materials science for building molecular diversity.

Palladium-Catalyzed Coupling Reactions: The amino group can undergo N-arylation through Buchwald-Hartwig amination. If a halogen is present on the benzofuranone ring, Suzuki, Stille, or Heck coupling reactions can be employed to form new carbon-carbon bonds.

Copper-Catalyzed Coupling Reactions: Copper catalysts are also effective for N-arylation and other coupling reactions. For instance, the synthesis of 3-aminobenzofurans has been achieved using Cu(I) in a deep eutectic solvent. mdpi.com

Other Coupling Reactions: C-C coupling reactions between benzofurazan (B1196253) derivatives and 1,3-diaminobenzenes have been reported, suggesting the potential for similar reactivity with this compound. researchgate.net

Coupling ReactionCatalyst/ReagentsBond Formed
Buchwald-Hartwig AminationPalladium catalyst, baseC-N
Suzuki CouplingPalladium catalyst, boronic acid, baseC-C
Stille CouplingPalladium catalyst, organotin reagentC-C
Heck CouplingPalladium catalyst, alkene, baseC-C
Copper-Catalyzed N-ArylationCopper catalyst, aryl halide, baseC-N

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 6 Aminobenzofuran 3 2h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 6-aminobenzofuran-3(2H)-one derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the precise mapping of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectra of benzofuranone derivatives provide characteristic signals for the aromatic and heterocyclic ring protons. For instance, in a series of N-(2-aroyl)-3-methyl-1-benzofuran-5-yl)-6-aminoalkylnicotinamide derivatives, the NH proton of the benzofuran (B130515) ring appears as a singlet around δ 10.20-10.70 ppm, while the methyl group at the 3-position shows a singlet at approximately δ 2.55-2.58 ppm. nih.gov The chemical shifts and coupling constants of the protons on the dihydrofuran ring (H-2 and H-3) are particularly sensitive to their stereochemical relationship. researchgate.net Changes in substituents can alter the relative magnitudes of the vicinal coupling constants (J_cis_ and J_trans_), aiding in the assignment of cis/trans isomers. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information, revealing the carbon skeleton of the molecule. Quaternary carbons, such as those in carbonyl groups (C=O) and nitrile groups (C≡N), which are not directly observed in ¹H NMR, are readily identified. ucl.ac.ukmdpi.com The chemical shifts in ¹³C NMR are sensitive to the electronic environment, with electronegative atoms like oxygen causing a downfield shift. organicchemistrydata.org For example, in 6-methoxyisobenzofuran-1(3H)-one, the carbon of the methoxy (B1213986) group (C-9) resonates at δ 56.0 ppm, while the carbonyl carbon (C-1) is observed further downfield at δ 171.4 ppm. nih.gov The chemical shifts are also influenced by molecular geometry, with spatially close carbons affecting each other's resonance. ucl.ac.uk

¹⁹F NMR Spectroscopy: For derivatives containing fluorine, ¹⁹F NMR is a powerful technique. The introduction of a fluorine atom can induce significant conformational changes, which are reflected in the NMR spectra. mdpi.com

Conformational Analysis: NMR techniques, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) spectroscopy, are vital for studying the conformational preferences of these molecules in solution. mdpi.comauremn.org.br For flexible molecules, the observed NMR parameters are an average of the conformations present in equilibrium. auremn.org.br By analyzing these parameters, often in conjunction with theoretical calculations, the predominant conformers can be identified. mdpi.comauremn.org.br

Table 1: Representative ¹H NMR Chemical Shift Data for Benzofuranone Derivatives
ProtonChemical Shift (δ, ppm)Compound Class/ExampleReference
NH (benzofuran ring)10.20-10.70N-(2-aroyl)-3-methyl-1-benzofuran-5-yl)-6-aminoalkylnicotinamides nih.gov
CH₃ (at C-3)2.55-2.58N-(2-aroyl)-3-methyl-1-benzofuran-5-yl)-6-aminoalkylnicotinamides nih.gov
H-2 and H-3Variable (sensitive to stereochemistry)2,3-dihydrobenzofurans researchgate.net
Table 2: Representative ¹³C NMR Chemical Shift Data for Benzofuranone Derivatives
CarbonChemical Shift (δ, ppm)Compound Class/ExampleReference
C=O (carbonyl)~171.46-Methoxyisobenzofuran-1(3H)-one nih.gov
-OCH₃ (methoxy)~56.06-Methoxyisobenzofuran-1(3H)-one nih.gov
C≡N (nitrile)~110-120General ucl.ac.uk

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., HRMS, ESI)

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and deduce the structure of this compound derivatives by analyzing their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. mdpi.commdpi.com This is crucial for confirming the molecular formula of newly synthesized compounds. nih.gov Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the analyte molecules, often as protonated species [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. mdpi.comnih.gov

Fragmentation Analysis: Electron Impact (EI) ionization and Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) are used to fragment the molecular ions. nih.govasianpubs.org The resulting fragmentation pattern is a fingerprint of the molecule's structure. For amines, a characteristic feature is a molecular ion peak at an odd number. libretexts.org Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for aliphatic amines. libretexts.org In benzofuranone derivatives, cleavage of bonds adjacent to the carbonyl group is also a common fragmentation route. libretexts.org The analysis of these fragments helps to piece together the structure of the original molecule. For example, the mass spectra of various benzofuran derivatives consistently show M+ peaks that align with their calculated molecular formulas. nih.gov

Table 3: Common Fragmentation Patterns in Mass Spectrometry of Organic Compounds
Functional GroupCharacteristic FragmentationReference
AminesOdd molecular ion peak; alpha-cleavage libretexts.org
Ketones/AldehydesCleavage of bonds adjacent to the carbonyl group libretexts.org
EstersLoss of the alkoxy group (-OR) libretexts.org
EthersAlpha-cleavage (C-C bond next to oxygen) libretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic functional groups. In benzofuran derivatives, the C=O stretching vibration of the carbonyl group is typically observed in the range of 1635-1733 cm⁻¹. nih.govnih.gov The stretching bands for C-H bonds in methyl groups appear around 2914-2932 cm⁻¹. nih.gov The presence of an amino group would give rise to N-H stretching vibrations, and aromatic C-H and C=C stretching vibrations are also readily identified.

Raman Spectroscopy: While less commonly reported for this specific class of compounds in the provided context, Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations.

The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule, aiding in structural confirmation.

Table 4: Characteristic Infrared Absorption Frequencies for Benzofuranone Derivatives
Functional GroupVibrational ModeFrequency Range (cm⁻¹)Reference
Carbonyl (C=O)Stretching1635-1733 nih.govnih.gov
Methyl (C-H)Stretching2914-2932 nih.gov
Aromatic C=CStretching~1450-1600 nih.gov
C-OStretching~1000-1300 nih.gov

X-ray Crystallography for Solid-State Structural Determination of this compound and its Adducts

For benzofuranone derivatives, single-crystal X-ray diffraction analysis has been used to confirm their structures. asianpubs.orgnih.gov For example, the crystal structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester revealed that the benzofuran and pyrrolidine (B122466) rings are not coplanar, with a dihedral angle of approximately 59.42°. asianpubs.org The crystal packing of these molecules is often stabilized by intermolecular interactions such as hydrogen bonds (e.g., C-H···O) and π-π stacking interactions. asianpubs.org In some cases, there can be two independent molecules in the asymmetric unit, providing insight into slight conformational variations. researchgate.net The data obtained from X-ray crystallography, including unit cell parameters, space group, and atomic coordinates, serve as the definitive proof of structure. asianpubs.orgarabjchem.org

Table 5: Example Crystallographic Data for a Benzofuran Derivative
ParameterValueCompoundReference
Crystal SystemTriclinic5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester asianpubs.orgresearchgate.net
Space GroupP-1
a (Å)9.268(13)
b (Å)11.671(15)
c (Å)15.414(2)5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester asianpubs.orgresearchgate.net
α (°)75.185(5)
β (°)72.683(5)
γ (°)71.301(5)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about the extent of conjugation and the presence of chromophores. The benzofuranone core is a chromophore that absorbs UV light. The position and intensity of the absorption bands are sensitive to the substituents on the ring system.

In benzofuran derivatives, multiple absorption bands are typically observed. For example, some mono-crown derivatives of resorcinarene (B1253557) containing a benzofuran moiety exhibit two main absorption bands, one around 290 nm and a shoulder at 325-350 nm. researchgate.net The introduction of the benzofuran ring can enhance the photophysical properties of a molecule. researchgate.net UV-Vis spectroscopy is also used to study the interaction of these compounds with other molecules, such as DNA, by observing changes in the absorption spectrum upon binding. arabjchem.org The binding constant for such interactions can be calculated from the UV-Vis titration data. arabjchem.org

Table 6: UV-Vis Absorption Data for Benzofuran Derivatives
Compound Class/ExampleAbsorption Maxima (λmax, nm)SolventReference
Resorcinarene mono-crown with fused benzofuran~290 and a shoulder at 325-350Not specified researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration (if applicable for chiral derivatives)

For chiral derivatives of this compound, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the enantiomeric purity and absolute configuration.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule. For some 2,3-dihydrobenzo[b]furans, a helicity rule has been established where the P/M helicity of the heteroring corresponds to a negative/positive CD signal. rsc.org This rule has been used to revise the absolute configuration of related natural products. rsc.org The absolute configuration of chiral benzofuranone derivatives isolated from natural sources has been determined by comparing their experimental electronic circular dichroism (ECD) spectra with those calculated using time-dependent density functional theory (TDDFT). nih.gov This combination of experimental and theoretical approaches provides a powerful tool for assigning the absolute stereochemistry of chiral benzofuranones.

Computational and Theoretical Chemistry Approaches for 6 Aminobenzofuran 3 2h One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO analysis)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of molecules like 6-Aminobenzofuran-3(2H)-one. irjweb.com A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (HOMO-LUMO gap) are crucial descriptors of a molecule's reactivity and stability. pmf.unsa.ba

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. For this compound, the HOMO is likely localized on the electron-rich portions of the molecule, such as the aminophenyl ring. The LUMO, conversely, represents the ability to accept electrons, indicating electrophilic character. irjweb.com A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. pmf.unsa.banih.gov

Table 1: Key Reactivity Descriptors from Quantum Chemical Calculations

DescriptorFormulaSignificance
HOMO Energy (EHOMO) -Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy (ELUMO) -Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability; a smaller gap implies higher reactivity. pmf.unsa.ba
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Harder molecules have larger energy gaps. pmf.unsa.ba
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons. rasayanjournal.co.in
Electrophilicity Index (ω) χ² / (2η)Quantifies the electrophilic nature of a molecule. irjweb.com

Note: The values for these descriptors would be determined through specific calculations for this compound.

Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions at the atomic level. rsc.org It allows researchers to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. This information is critical for understanding reaction feasibility, regioselectivity, and stereoselectivity. rsc.org

For this compound, DFT studies could be employed to explore various potential transformations. For example, the amino group and the carbonyl group are reactive sites that can participate in a range of reactions. DFT could be used to model:

N-Arylation or N-Alkylation: Investigating the reaction pathway for the functionalization of the amino group, which is a common strategy in medicinal chemistry.

Reactions at the Carbonyl Group: Modeling nucleophilic additions or condensation reactions at the C3-ketone.

Cycloaddition Reactions: DFT has been successfully used to study the mechanisms of cycloaddition reactions involving heterocyclic systems, providing insights into their feasibility and stereochemical outcomes. pku.edu.cnresearchgate.net

A DFT study would involve optimizing the geometries of reactants, products, and all transition states connecting them. The calculated activation barriers would reveal the most favorable reaction pathway. mdpi.com While specific DFT studies on the reaction mechanisms of this compound are not prevalent in the literature, the methodology has been extensively applied to other benzofuran (B130515) and heterocyclic systems, demonstrating its utility in predicting and explaining chemical reactivity. pku.edu.cnmdpi.com

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can reveal the dynamic behavior and conformational flexibility of a molecule like this compound. researchgate.net This is crucial because a molecule's biological activity is often dependent on its three-dimensional shape or conformation.

An MD simulation of this compound would allow for the exploration of its conformational landscape. This involves identifying the different low-energy shapes (conformers) the molecule can adopt through the rotation of its single bonds. The simulation can provide information on:

Stable Conformers: Identifying the most energetically favorable conformations.

Conformational Transitions: Observing how the molecule transitions between different shapes and the energy barriers associated with these changes.

Flexibility: Quantifying the flexibility or rigidity of different parts of the molecule.

The results of MD simulations, often visualized as a free energy landscape, can highlight the dominant conformations present under specific conditions (e.g., in a solvent). This information is invaluable for understanding how the molecule might interact with a biological target, such as a protein binding site. cardiff.ac.ukscienceopen.com

Quantitative Structure-Activity Relationship (QSAR) Principles Applied to Benzofuranone Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity.

For the benzofuranone scaffold, a QSAR study would involve a dataset of derivatives with known biological activities (e.g., enzyme inhibition). Various molecular descriptors would be calculated for each derivative, which can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing atomic connectivity.

Quantum Chemical: Dipole moment, HOMO/LUMO energies, atomic charges. physchemres.org

3D Descriptors: Molecular shape and surface area.

Statistical methods, such as multiple linear regression, are then used to build a mathematical model that correlates a subset of these descriptors with the observed activity. mdpi.comnih.gov A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds. researchgate.net Studies on benzofuran-based compounds have successfully used 2D-QSAR models to describe their bioactivity, identifying key structural features that govern their pharmacological properties. nih.govmdpi.com

Table 2: Examples of Molecular Descriptors Used in QSAR for Benzofuranone Scaffolds

Descriptor TypeExample DescriptorInformation Encoded
Constitutional Molecular WeightSize of the molecule.
Topological Wiener IndexBranching of the molecular skeleton.
Quantum Chemical EHOMOElectron-donating capacity. physchemres.org
Quantum Chemical Dipole MomentPolarity and charge distribution. physchemres.org
3D / Geometrical Solvent Accessible Surface AreaMolecular surface available for interaction.

This table provides examples of descriptor classes; a full QSAR study would compute hundreds or thousands of descriptors.

In Silico Prediction of Novel this compound Derivatives for Targeted Research

In silico (computational) methods play a crucial role in the design and prediction of novel molecules with desired properties, accelerating the drug discovery process. nih.gov Starting with a core scaffold like this compound, these techniques can be used to design new derivatives with potentially enhanced activity or other favorable characteristics.

The process often involves several stages:

Scaffold Hopping and Decoration: Based on the core structure of this compound, new derivatives can be generated by adding various substituents at different positions (e.g., on the amino group or the aromatic ring). Large virtual libraries of these potential derivatives can be created computationally.

Virtual Screening: These virtual libraries can be screened against a biological target using methods like molecular docking. nih.gov Molecular docking predicts the preferred binding orientation of a molecule to a target protein and estimates the binding affinity. This allows for the rapid identification of promising candidates from a large pool of compounds.

ADME/T Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of the designed derivatives. This helps to filter out compounds that are likely to have poor pharmacokinetic properties or toxic effects early in the design process. nih.gov

By combining these computational approaches, researchers can prioritize a smaller, more manageable set of novel this compound derivatives for chemical synthesis and experimental testing, making the research process more efficient and targeted. medmedchem.comresearchgate.netnih.gov

Strategic Derivatization and Analog Synthesis of 6 Aminobenzofuran 3 2h One

Modification of the Amino Group: Amidation, Alkylation, and Arylation Reactions

The primary amino group at the C6 position is a key handle for introducing a wide array of substituents, thereby modulating the compound's physicochemical properties such as polarity, hydrogen bonding capability, and steric profile.

Amidation: The nucleophilic amino group is readily susceptible to acylation to form the corresponding amides. This transformation is typically achieved by reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the acid byproduct. Alternatively, direct coupling with carboxylic acids can be accomplished using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). This reaction allows for the introduction of a vast range of acyl groups, from simple alkyl and aryl moieties to complex heterocyclic and peptidic structures.

Alkylation: N-alkylation of the 6-amino function introduces alkyl chains, which can influence lipophilicity and receptor interactions. Direct alkylation with alkyl halides can be performed, though it may suffer from overalkylation, yielding mixtures of secondary and tertiary amines. A more controlled method is reductive amination, where the aminobenzofuranone is first condensed with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). For instance, a related series of 3-aminobenzofuran derivatives was successfully N-alkylated using various benzyl (B1604629) chlorides under reflux conditions in acetonitrile to produce N-benzyl analogs in good yields. frontiersin.org

Arylation: The introduction of aryl or heteroaryl groups onto the amino nitrogen is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and versatile method for this purpose. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples the amine with an aryl halide (bromide, chloride) or triflate in the presence of a suitable phosphine ligand and a base. wikipedia.orgbeilstein-journals.org The choice of ligand is critical and has evolved to include sterically hindered biarylphosphines (e.g., XPhos, BrettPhos), which promote high catalytic activity for a broad range of substrates. libretexts.orgresearchgate.net This reaction enables the synthesis of a diverse array of N-aryl and N-heteroaryl derivatives of 6-aminobenzofuran-3(2H)-one.

Reaction TypeReagents & ConditionsExpected Product
Amidation R-COCl, Et₃N, CH₂Cl₂6-(Acylamino)benzofuran-3(2H)-one
Alkylation R-CHO, NaBH(OAc)₃, DCE6-(Alkylamino)benzofuran-3(2H)-one
Arylation Ar-Br, Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene6-(Arylamino)benzofuran-3(2H)-one

Functionalization of the Benzofuranone Ring System: Halogenation, Nitration, and Sulfonation

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound allows for the introduction of various functional groups that can significantly alter the electronic properties and biological activity of the molecule. The regioselectivity of these reactions is governed by the combined directing effects of the existing substituents. msu.edu

The 6-amino group is a powerful activating group and is ortho, para-directing. libretexts.org This means it strongly directs incoming electrophiles to the C5 and C7 positions. Conversely, the benzofuranone portion of the molecule, particularly the carbonyl group and the aryl ether oxygen, exerts a deactivating effect through electron withdrawal. The interplay of these effects determines the ultimate position of substitution. Given the potent activating nature of the amino group, substitution is strongly favored at the positions ortho to it (C5 and C7).

Halogenation: Direct halogenation can be achieved using standard electrophilic halogenating agents.

Bromination: Typically performed with bromine (Br₂) in a solvent like acetic acid or with N-bromosuccinimide (NBS).

Chlorination: Achieved with chlorine (Cl₂) or N-chlorosuccinimide (NCS).

Iodination: Can be accomplished with iodine (I₂) in the presence of an oxidizing agent or with N-iodosuccinimide (NIS).

Nitration: The introduction of a nitro group is usually performed with a mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄). youtube.com Given the sensitivity of the amino group to oxidation, milder conditions, such as using nitric acid in acetic anhydride (B1165640), may be required. The resulting nitro group can serve as a synthetic handle for further transformations, such as reduction to a second amino group.

Sulfonation: Sulfonation is typically carried out using fuming sulfuric acid (H₂SO₄/SO₃). libretexts.org This reaction is often reversible, which can be exploited for synthetic strategies where the sulfonic acid group is used as a temporary blocking group to direct other substituents before being removed. youtube.com

In analogous systems, such as 3-aminobenzofuran-2-yl derivatives, halogenation and nitration at the 6-position have been reported, demonstrating the feasibility of functionalizing this part of the ring. mdpi.com

Reaction TypeReagentExpected Major Products (Positions)
Bromination Br₂, AcOH5-Bromo- and 7-bromo-isomers
Nitration HNO₃, H₂SO₄5-Nitro- and 7-nitro-isomers
Sulfonation Fuming H₂SO₄5-Sulfonyl- and 7-sulfonyl-isomers

Side-Chain Elaboration and Introduction of Complex Substructures

The C2 position of the benzofuran-3(2H)-one ring, being alpha to the carbonyl group, is a prime site for elaboration. Deprotonation with a suitable base (e.g., lithium diisopropylamide (LDA), sodium hydride) generates an enolate nucleophile, which can react with a variety of electrophiles.

Alkylation: The enolate can be alkylated with alkyl halides to introduce alkyl, allyl, or benzyl groups at the C2 position.

Aldol and Related Condensations: Reaction of the enolate with aldehydes or ketones leads to aldol addition products. A particularly relevant transformation is the Knoevenagel or Claisen-Schmidt condensation with aromatic aldehydes. This reaction, often carried out under basic or acidic conditions, yields 2-benzylidenebenzofuran-3(2H)-ones, a class of compounds known as aurones. nih.gov This strategy allows for the fusion of a second (hetero)aromatic ring system to the core scaffold through an exocyclic double bond, providing a straightforward route to complex, conjugated molecules.

Michael Addition: The enolate can also act as a Michael donor, adding to α,β-unsaturated carbonyl compounds to form more complex side chains at the C2 position.

These C2-functionalization strategies are well-established for the general benzofuran-3(2H)-one scaffold and are expected to be applicable to the 6-amino derivative, providing a powerful avenue for structural diversification. organic-chemistry.org

Synthesis of Polycyclic Systems Incorporating the this compound Moiety

The this compound core can serve as a versatile building block for the construction of more complex, multi-ring systems, particularly spirocyclic compounds. Spirocycles, which contain two rings connected by a single common atom, represent a unique and three-dimensionally complex chemical space.

Several synthetic strategies have been developed for creating spiro-benzofuranone derivatives. One prominent method is the [3+2] cycloaddition reaction. For example, azomethine ylides, generated in situ from an amino acid (like sarcosine) and an aldehyde or ketone, can react with 2-benzylidenebenzofuran-3(2H)-ones (aurones, as described in 6.3) to produce novel benzofuran (B130515) spiro-pyrrolidine derivatives. mdpi.com

Another powerful approach involves tandem or cascade reactions. An efficient synthesis of aminobenzofuran spiroindanone and spirobarbituric acid derivatives has been developed from ortho-hydroxy α-aminosulfones. nih.gov This suggests that the aminobenzofuranone core is amenable to complex cyclization strategies that forge multiple C-C or C-N bonds in a single operation. Furthermore, electrochemical methods have been employed for the diastereoselective synthesis of spiro[benzofuran-2,2′-furan]-3-ones. acs.org These innovative methods highlight the potential to use this compound as a precursor for a wide range of unique polycyclic and spirocyclic architectures. researchgate.netacs.orgresearchgate.net

Combinatorial Chemistry and Library Synthesis Approaches for this compound Analogs

Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse collections of related molecules, known as libraries, which can be screened for desired properties. fortunepublish.com The this compound scaffold is well-suited for library synthesis due to its multiple points of diversification.

A common strategy for library construction is the "split-and-pool" (or "split-and-mix") method, often performed on a solid support. combichemistry.comresearchgate.net A hypothetical library synthesis based on this compound could proceed as follows:

Attachment to Solid Support: The parent molecule could be attached to a resin via a linker, for instance, through its amino group or a pre-functionalized aromatic ring.

Diversification Step 1 (e.g., C2 Elaboration): The resin-bound scaffold is reacted with a set of different aromatic aldehydes under Knoevenagel conditions to generate a library of C2-benzylidene derivatives.

Diversification Step 2 (e.g., Ring Functionalization): The library could be further diversified by performing an electrophilic substitution reaction, such as bromination, on the aromatic ring.

Cleavage and Screening: The final compounds are cleaved from the resin and collected for high-throughput screening.

By combining the derivatization reactions described in the previous sections (N-acylation/alkylation, ring halogenation/nitration, and C2-elaboration), a multi-dimensional library of analogs can be systematically produced. For example, a library could be built by reacting a set of 10 acyl chlorides (Section 6.1) with a set of 10 aromatic aldehydes (Section 6.3) on the this compound core, rapidly generating 100 unique analogs for biological evaluation. Such parallel and combinatorial synthesis approaches are essential for efficiently exploring the chemical space around this promising scaffold. nih.govpeptide.com

Role of 6 Aminobenzofuran 3 2h One As a Key Synthetic Intermediate

Precursor in the Synthesis of Other Heterocyclic Compounds

The unique arrangement of functional groups in 6-Aminobenzofuran-3(2H)-one makes it an ideal starting point for the synthesis of a variety of other heterocyclic systems. The inherent reactivity of the amino group, the enolate potential of the ketone, and the aromatic ring allow for numerous chemical transformations. Benzofuran (B130515) derivatives, in general, are recognized as powerful backbones for generating bioactive heterocyclic moieties within a single molecular framework.

The amino group at the 6-position can undergo a wide range of reactions, such as acylation, alkylation, and diazotization, to introduce new functionalities. More significantly, it can participate in condensation reactions with various electrophiles to construct new fused or appended heterocyclic rings. For instance, the general class of 3-aminobenzofurans can be utilized in reactions to form more complex structures. For example, derivatives of 3-aminobenzofuran can react with other reagents to yield fused pyrimidinones, which are known for their biological activities. ontosight.ai Similarly, the reaction of benzofuran precursors with hydrazonoyl halides can lead to the formation of pyrazole (B372694) derivatives. nih.gov A one-pot, transition-metal-free process has been developed to synthesize fused benzofuranamines from precursors like 2-fluorobenzonitrile, demonstrating the accessibility of the core aminobenzofuran structure for further elaboration. ambeed.com These examples highlight the synthetic utility of the aminobenzofuran scaffold.

The ketone at the 3-position can be transformed into various other functional groups or can act as a handle for annulation reactions. It can be converted to an enol or enolate, which can then react with electrophiles. For example, the reaction of a benzofuran-3(2H)-one with various benzaldehydes can yield aurones (2-benzylidene-3(2H)-benzofuran-3-ones), an important class of natural products. researchgate.net

The combination of these reactive sites allows for tandem or multi-component reactions, providing rapid access to complex molecular architectures. The versatility of the benzofuran ring system in generating diverse heterocyclic structures is a central theme in modern synthetic chemistry. nih.govacs.org

Table 1: Potential Heterocyclic Systems Derived from this compound

Starting Moiety Reagent/Reaction Type Resulting Heterocycle
6-Amino group Diketones, Dicarbonyls Fused Pyrazines, Diazepines
6-Amino group α-Halo ketones Fused Imidazoles
3-Keto group & adjacent CH2 Hydrazine derivatives Fused Pyrazoles
3-Keto group Aldehydes (Aldol condensation) Aurone derivatives

Building Block for Complex Natural Product Synthesis

The benzofuran nucleus is a common structural motif found in a wide range of biologically active natural products. Current time information in Bangalore, IN.mdpi.com Consequently, the synthesis of molecules containing this scaffold is of great interest to medicinal and synthetic chemists. Current time information in Bangalore, IN.mdpi.comorganic-chemistry.org While the direct use of this compound as an intermediate in a completed total synthesis of a natural product is not prominently documented, its structure makes it a highly attractive and plausible building block for such endeavors.

Many complex natural products feature a substituted benzofuran core. Current time information in Bangalore, IN. The functional groups on this compound provide convenient handles for elaboration into more complex structures. The amino group can be used as a directing group or can be transformed into other functionalities commonly found in natural products. The ketone allows for the introduction of side chains or the formation of additional rings, which are characteristic features of many natural benzofuranoids.

For example, the synthesis of analogues of the alkaloid ibogamine (B1202276) has been achieved using benzofuran precursors, where the benzofuran ring replaces the traditional indole (B1671886) moiety. mdpi.com This highlights the interchangeability of heterocyclic systems and the value of having access to variously substituted building blocks like this compound. The development of chemoenzymatic syntheses, which combine chemical and biological methods, is also a growing area in the synthesis of complex natural products and could potentially utilize such versatile intermediates. bit.edu.cn

Integration into Macrocyclic Architectures and Supramolecular Assemblies

Macrocycles are large cyclic molecules that are of significant interest in host-guest chemistry, materials science, and drug discovery due to their unique structural and functional properties. nih.govmdpi.com The rigid structure of the benzofuran core combined with the reactive amino group makes this compound a promising candidate for incorporation into macrocyclic frameworks.

The synthesis of macrocycles often relies on linking together smaller, rigid building blocks. The amino group of this compound can be readily functionalized to participate in cyclization reactions. For instance, it could be acylated with a diacid chloride or another bifunctional linker, which could then be cyclized with another corresponding unit to form a macrocycle. This approach is conceptually similar to the synthesis of macrocycles from linked amino acid mimetics or other heterocyclic subunits. mdpi.comresearchgate.net

Furthermore, furan-containing macrocycles have been successfully synthesized, demonstrating the viability of using such heterocyclic units in macrocyclization reactions. nih.govrsc.org For example, an ester-functionalized six-membered macrocyclic oligofuran has been prepared in a single step via a palladium-catalyzed cross-coupling reaction. nih.govrsc.org This suggests that benzofuran units could similarly be coupled to form larger cyclic structures.

In the realm of supramolecular chemistry, the ability of the benzofuran unit to participate in π-stacking interactions, coupled with the hydrogen-bonding capability of the amino group, could be exploited to direct the formation of well-ordered supramolecular assemblies. core.ac.uk

Use in Materials Science: Precursors for Polymers or Functional Materials

Benzofuran and its derivatives are increasingly being explored for their potential in materials science, particularly in the development of functional polymers. nih.gov These polymers are of interest for applications in electronics and optics due to their potential thermal stability, conductivity, and unique optical properties. ontosight.aiacs.org this compound, with its multiple reactive sites, is a prime candidate for a monomer in the synthesis of novel polymers.

The amino group allows for the formation of polyamides, polyimines, or polyureas through reactions with diacids, dialdehydes, or diisocyanates, respectively. The resulting polymers would incorporate the rigid and potentially electronically active benzofuranone core into the polymer backbone. Benzofuran derivatives have been successfully used to prepare a variety of polymers, including polyamides and polyesters. nih.gov For instance, a polymer containing benzofuranone units, poly(benzofuran-co-arylacetic acid), has been synthesized via thermal treatment of 4-hydroxymandelic acid.

Moreover, the benzofuran moiety itself can be polymerized. The cationic polymerization of benzofuran yields rigid polymers with high glass-transition temperatures and transparency, making them suitable for applications as transparent thermoplastics. acs.org The development of conjugated polymers based on benzofuran is also an active area of research for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of the 6-amino group could be used to tune the electronic properties of such conjugated polymers.

Table 2: Potential Polymer Classes from this compound

Polymer Class Co-monomer Type Linkage Type Potential Properties
Polyamides Diacyl chlorides, Dicarboxylic acids Amide bond High thermal stability, mechanical strength
Polyimines Dialdehydes, Diketones Imine (Schiff base) bond Redox activity, chemosensory properties
Polyureas Diisocyanates Urea linkage Strong hydrogen bonding, elasticity
Epoxy resins Epoxides Amine-epoxy addition High adhesion, chemical resistance

Intermediate in the Synthesis of Research Probes and Tool Compounds

One of the most significant applications of the aminobenzofuran scaffold is in medicinal chemistry and chemical biology, where it serves as a core structure for the development of research probes and potential therapeutic agents. mdpi.comresearchgate.net The term "tool compound" refers to a molecule with a specific biological activity that can be used to study biological processes. The 3-aminobenzofuran moiety is a privileged scaffold in this regard. mdpi.com

Numerous studies have demonstrated that derivatives of aminobenzofuran possess a wide range of biological activities. For example, a series of novel 3-aminobenzofuran derivatives were synthesized and evaluated as multifunctional agents for the potential treatment of Alzheimer's disease. researchgate.net These compounds were designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of the disease. researchgate.net

In one study, derivatives were prepared by reacting a 4-(3-aminobenzofuran-2-yl)pyridine intermediate with various benzyl (B1604629) chlorides. researchgate.net Several of these compounds showed potent inhibitory activity against both AChE and BuChE. researchgate.net Similarly, other research has focused on synthesizing new bioactive compounds from 3-amino-2-mercaptobenzothieno[2,3-d]pyrimidin-4(3H)-one, a related heterocyclic system, which have shown anti-inflammatory and antimicrobial properties. ontosight.ai The synthesis of aminobenzofuran spiroindanone and spirobarbituric acid derivatives has also been reported, providing a platform for further biological evaluation. mdpi.com These examples underscore the value of this compound as a starting material for creating libraries of compounds for biological screening and for developing specific probes to investigate biological targets.

Table 3: Examples of Bioactive 3-Aminobenzofuran Derivatives as Research Probes

Derivative Class Target/Application Reported Activity Reference
N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium chlorides Alzheimer's Disease (Cholinesterase Inhibition) Potent inhibitors of AChE and BuChE, with IC50 values in the micromolar range. researchgate.net researchgate.net,
Aminobenzofuran spiroindanone derivatives General Bioactivity Screening Efficiently synthesized, providing a platform for biological evaluation. mdpi.com mdpi.com

Mechanistic Biological Investigations Involving the 6 Aminobenzofuran 3 2h One Scaffold Strictly Non Clinical

Enzyme Binding and Inhibition Mechanisms: Molecular Level Analysis (e.g., in vitro enzyme assays, binding site analysis)

The study of enzyme binding and inhibition at a molecular level is crucial for understanding the functional effects of small molecules. While specific in vitro enzyme assay data for 6-aminobenzofuran-3(2H)-one is not extensively detailed in the available literature, research on structurally related 3-aminobenzofuran derivatives provides insights into the potential enzymatic interactions of this class of compounds.

For instance, a novel series of 3-aminobenzofuran derivatives has been designed and synthesized as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. nih.govresearchgate.net In vitro anti-cholinesterase activity was evaluated using the Ellman's method, which measures the enzymatic activity through a colorimetric reaction. nih.gov The results indicated that many of these derivatives exhibited moderate to good inhibitory activity against both AChE and BuChE. nih.gov

One particular derivative, compound 5f (a 3-aminobenzofuran derivative with a 2-fluorobenzyl moiety), was identified as the most effective inhibitor in the series. nih.govresearchgate.net A kinetic study of compound 5f revealed a mixed-type inhibition mechanism on AChE. nih.govresearchgate.net This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate and its maximum catalytic rate.

The inhibitory activities of these 3-aminobenzofuran derivatives against AChE and BuChE are summarized in the table below.

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
5a0.811.23
5f0.640.98
5h1.121.54
5i0.951.37
5l1.031.48
Data sourced from studies on 3-aminobenzofuran derivatives. nih.gov

Receptor-Ligand Interactions: Biophysical Characterization and Molecular Modeling (e.g., molecular docking, binding affinity determination)

The interaction between a small molecule (ligand) and its target receptor is fundamental to its biological effect. Biophysical techniques and molecular modeling are employed to characterize these interactions. For the this compound scaffold, specific receptor binding affinity data is limited. However, molecular docking studies on related benzofuran (B130515) derivatives have been conducted to elucidate potential binding modes.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For example, docking studies of 3-aminobenzofuran derivatives with acetylcholinesterase have indicated interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov The N-benzyl piperidine residue of these derivatives was shown to interact with the CAS, while the hydrophobic aromatic part of the molecule interacts with the PAS. nih.gov

In a different study, benzofuran-1,2,3-triazole hybrids were designed and evaluated as potential inhibitors of the epidermal growth factor receptor (EGFR). nih.gov Molecular docking was used to investigate the binding energies and interactions of these hybrids with the EGFR target protein. nih.gov The results from such in-silico studies can guide the design of more potent and selective inhibitors.

CompoundTargetDocking Score (kcal/mol)
BENZ-0454EGFR-10.2
BENZ-0143EGFR-10.0
BENZ-1292EGFR-9.9
BENZ-0335EGFR-9.8
BENZ-0332EGFR-9.7
Data from a study on benzofuran-1,2,3-triazole hybrids. nih.gov

Cellular Pathway Modulation: Investigation in In Vitro Systems (e.g., effects on specific protein expression, signaling cascades, without therapeutic claims)

Investigating the effects of a compound on cellular pathways in vitro can reveal its mechanism of action at a cellular level. This can include observing changes in the expression of specific proteins or the activity of signaling cascades.

Furthermore, the neuroprotective effects of these compounds were assessed using an MTT assay against PC12 cells, a cell line commonly used in neuroscience research. nih.govresearchgate.net These types of in vitro cellular assays are critical for understanding the potential biological activities of a compound scaffold.

Structure-Based Design Principles for Targeted Molecular Probes (e.g., fragment-based approaches)

Structure-based design is a powerful strategy for the development of targeted molecular probes and inhibitors. This approach relies on the three-dimensional structure of the target protein to guide the design of complementary small molecules. Fragment-based drug discovery (FBDD) is a key technique within this strategy.

FBDD begins by screening a library of small chemical fragments to identify those that bind weakly to the target protein. nih.govmdpi.com These initial hits are then elaborated or linked together in a structure-guided manner to produce more potent and selective lead compounds. nih.govmdpi.com

A fragment-based approach has been successfully applied to develop inhibitors for the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli (EcDsbA), a target for anti-virulence compounds. nih.gov In this study, biophysical screening identified a benzofuran fragment, 2-(6-bromobenzofuran-3-yl)acetic acid, as a hit with millimolar affinity for EcDsbA. nih.gov X-ray crystallography revealed that this fragment and its elaborated analogues bind in a hydrophobic groove adjacent to the catalytic disulfide bond of the enzyme. nih.gov This structural information guided the chemical elaboration of the benzofuran scaffold to improve binding affinity. nih.govmdpi.com

CompoundTargetDissociation Constant (K D ) (µM)
25EcDsbA326 ± 25
28EcDsbA341 ± 57
Data from a fragment-based study on benzofuran derivatives targeting EcDsbA. nih.gov

Chemoproteomic and Activity-Based Protein Profiling Applications of this compound Derivatives

Chemoproteomics and activity-based protein profiling (ABPP) are powerful technologies used to study protein function and inhibitor interactions directly in complex biological systems. nomuraresearchgroup.comnih.gov ABPP utilizes active site-directed chemical probes to map the functional state of entire enzyme families. nomuraresearchgroup.comstanford.edu These probes typically consist of a reactive group (warhead) that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection and analysis. stanford.edu

While the application of this compound derivatives in chemoproteomic or ABPP studies is not documented in the available literature, the benzofuran scaffold itself has been incorporated into probes for such applications. The versatility of ABPP allows for the profiling of numerous enzyme classes, including hydrolases, proteases, and kinases, and it is a valuable tool for identifying new drug targets and assessing inhibitor selectivity on a proteome-wide scale. nomuraresearchgroup.com The development of this compound-based probes could, in principle, enable the exploration of its protein targets and off-targets in a native biological context.

Emerging Research Avenues and Future Perspectives for 6 Aminobenzofuran 3 2h One

Innovations in Sustainable Synthesis and Biocatalytic Approaches

The chemical industry's shift towards green chemistry has spurred the development of more sustainable methods for synthesizing complex molecules like 6-Aminobenzofuran-3(2H)-one. Research is focused on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and catalysts.

One-pot synthesis and tandem reactions are at the forefront of these innovations. dtu.dk These strategies improve atom economy and reduce the need for intermediate purification steps, which are often resource-intensive. For instance, one-pot heteroannulation of benzoquinones has been explored for benzofuran (B130515) synthesis, a method that can be adapted for derivatives like this compound. dtu.dk Similarly, metal-free tandem reactions, such as a Friedel-Crafts/lactonization sequence catalyzed by a simple acid like HClO₄, offer a direct route to the benzofuranone core. organic-chemistry.org

Biocatalysis represents a particularly promising frontier. The use of enzymes offers high selectivity under mild reaction conditions, significantly reducing the environmental footprint of chemical syntheses. rsc.org While specific biocatalytic routes to this compound are still emerging, research on related structures provides a clear blueprint. For example, multi-enzyme cascades have been successfully designed for the one-pot, one-step conversion of bio-based feedstocks like 5-(hydroxymethyl)furfural (HMF) into functionalized furan (B31954) derivatives. rsc.org This approach, using engineered oxidases and transaminases, could be adapted to produce amino-functionalized benzofuranones from suitable phenolic precursors. rsc.org

Catalyst TypeSynthesis StrategyAdvantagesKey Findings
Acid Catalyst (e.g., TFA, HClO₄) One-Pot Cascade/Tandem ReactionsMetal-free, operationally simple, high yield. organic-chemistry.orgoregonstate.eduEfficiently assembles diverse benzofuranones from simple precursors like phenols and diazoacetates or α-hydroxy acid esters. organic-chemistry.org
Metal Catalysts (e.g., Pd, Cu, Ru) Catalytic Cyclization/AnnulationHigh efficiency, diverse substrate scope. nih.govresearchgate.netRuthenium-catalyzed C-H alkenylation followed by oxygen-induced annulation provides a facile route. nih.gov
Enzymes (e.g., Oxidase, Transaminase) Biocatalytic CascadesHigh selectivity, mild conditions, renewable. rsc.orgMulti-enzyme systems enable one-pot conversion of bio-based feedstocks to functionalized heterocycles. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and screening of novel compounds are being revolutionized by the integration of flow chemistry and automated robotic platforms. These technologies enable rapid, reproducible, and scalable synthesis, which is ideal for exploring the chemical space around the this compound scaffold.

Flow chemistry, where reactions are run in continuous-flow reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing. mdpi.com This precision can lead to higher yields, improved safety, and the ability to perform reactions that are difficult to control in traditional batch setups. Photochemical reactions, for instance, are well-suited for flow reactors, which allow for uniform irradiation and can be used to synthesize benzofuranones through novel cyclization pathways. mdpi.com

When combined with artificial intelligence (AI) and robotics, these platforms can create fully automated synthesis systems. youtube.com An AI can propose synthetic routes based on vast reaction databases, which are then executed by a robotic platform that assembles modular flow reactors. youtube.com This computer-augmented approach accelerates the discovery and optimization of synthetic routes for molecules like this compound, freeing researchers to focus on innovation. youtube.com The successful application of this paradigm to the synthesis of 15 different drug-like molecules demonstrates its power and potential. youtube.com

Advanced Materials Applications Based on Benzofuranone Scaffolds

The unique chemical structure of the benzofuranone core makes it a valuable component in the design of advanced materials. Specifically, benzofuranone derivatives have been identified as highly effective antioxidants and polymer stabilizers. google.comgoogle.com

Their primary mechanism of action involves acting as carbon-centered radical quenchers. google.com In polymer processing, where high temperatures can generate degradative carbon-centered radicals, the addition of a small amount of a benzofuranone derivative can efficiently trap these radicals, preventing polymer chain degradation. google.com This leads to materials with improved thermal stability, better color stability, and enhanced processability. google.com

The development of hybrid antioxidants, where the benzofuranone moiety is combined with a primary antioxidant function (e.g., a hindered phenol), has created synergistic effects, leading to highly desired products in the plastics industry. google.com The amino group on this compound provides a convenient handle for covalently incorporating the scaffold into polymer backbones or for creating novel hybrid antioxidant structures, paving the way for new classes of high-performance polymers and additives.

Application AreaFunctionMechanismPotential Advantage of this compound
Polymer Processing Antioxidant / Thermal StabilizerCarbon-centered radical scavenger. google.comImproved thermal stability, color retention, and processability of plastics like polyolefins. google.com
Advanced Polymers Monomer / AdditiveCovalent incorporation or synergistic additive.The amino group allows for integration into polymer chains, potentially creating intrinsically stabilized materials.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Research into the benzofuranone scaffold is uncovering novel reactivity patterns that expand the toolkit of synthetic organic chemistry. These new transformations often rely on modern activation methods, such as photochemistry or specialized catalysts, to access reaction pathways that are unavailable through traditional thermal methods.

A key area of innovation is the concept of "umpolung," or polarity reversal. Photochemically-enabled umpolung allows the aldehyde group of 2-acyloxybenzaldehydes to undergo an unprecedented cyclization to form 2-hydroxybenzofuranones. mdpi.com This reaction proceeds at room temperature without a photocatalyst, likely through the formation of acyl and ketyl radical intermediates via a 1,6-hydrogen atom transfer. mdpi.com

Catalyst-driven transformations also provide access to novel benzofuranone structures. For example, Rhodium(II) catalysts can mediate the reaction of N-aryloxyacetamides with propiolic acids to create benzofuran-3(2H)-ones with a quaternary carbon center. organic-chemistry.org Another approach uses a mercury catalyst to generate an enolonium species from an alkyne, which then undergoes intramolecular cyclization, representing another form of enolate umpolung reactivity. organic-chemistry.org These methods provide powerful tools for synthesizing complex, C2-quaternary substituted benzofuran-3-ones, which are challenging to prepare using classical methods.

TransformationActivation MethodKey Intermediate/ConceptOutcome
Intramolecular Cyclization Photochemistry (365 nm LED)Umpolung (polarity reversal) of aldehyde via acyl/ketyl radicals. mdpi.comAtom-economical synthesis of 2-hydroxybenzofuranones from 2-acyloxybenzaldehydes. mdpi.com
C-H Functionalization/Annulation Rh/Co Relay CatalysisC-H activation of N-aryloxyacetamides. organic-chemistry.orgSynthesis of benzofuran-3(2H)-ones with a quaternary center. organic-chemistry.org
N-oxide addition to alkynes Hg(OTf)₂ CatalysisEnolate umpolung via an enolonium species. organic-chemistry.orgFormation of coumaran-3-ones from N-oxides and alkynes. organic-chemistry.org

Future Directions in Mechanistic Chemical Biology Research (non-clinical)

Beyond direct therapeutic applications, compounds like this compound are valuable tools in non-clinical chemical biology for dissecting complex biological pathways. By designing specific molecular probes, researchers can investigate the mechanism of action of enzymes and other biological targets.

For example, 3-aminobenzofuran derivatives have been synthesized as probes to study the enzymes involved in Alzheimer's disease. nih.gov These compounds act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Kinetic studies with these inhibitors have revealed a mixed-type inhibition mechanism for AChE, providing crucial insights into the enzyme's active site and allosteric sites. nih.gov Furthermore, these molecular tools have been used to investigate the aggregation of amyloid-beta (Aβ) peptides, a key pathological event in Alzheimer's. nih.gov

The future in this area lies in developing more sophisticated probes based on the this compound scaffold. The amino group can be used to attach fluorescent tags, photo-crosslinkers, or affinity labels. Such probes would enable researchers to visualize target engagement in cells, identify binding partners, and elucidate the downstream consequences of target modulation in a non-clinical setting, thereby deepening our fundamental understanding of biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.